molecular formula C5H2Br2ClN B169385 3,5-Dibromo-4-chloropyridine CAS No. 13626-17-0

3,5-Dibromo-4-chloropyridine

Cat. No. B169385
Key on ui cas rn: 13626-17-0
M. Wt: 271.34 g/mol
InChI Key: XNXHPEUZNXWWCH-UHFFFAOYSA-N
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Patent
US09073929B2

Procedure details

To a stirred solution of 3,5-dibromo-4-chloropyridine (X, 0.5 g, 1.84 mmol) and cyclopropylboronic acid (0.17 g, 2.02 mmol), cesium carbonate (1.19 g, 3.68 mmol) in the mixture of 1,4-dioxan (10 mL) and water (2 mL). The reaction mass was purged with nitrogen for 15 min. Then catalyst Pd (dppf)2Cl2 (0.075 g, 0.09 mmol) was added and allowed to stir at 100° C. for 4 h. The reaction mixture was filtered through Mite bed and filter bed was thoroughly washed with ethyl acetate. The collected organic parts were concentrated under vacuum to afford the crude compound, which was purified by column chromatography using 10-40% ethyl acetate/hexane as an eluent to obtain title compound. MS (M+1): 233.0.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.17 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
1.19 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
[Compound]
Name
Pd (dppf)2Cl2
Quantity
0.075 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[N:4][CH:5]=[C:6]([Br:9])[C:7]=1[Cl:8].[CH:10]1(B(O)O)[CH2:12][CH2:11]1.C(=O)([O-])[O-].[Cs+].[Cs+].O1CCOCC1>O>[Br:9][C:6]1[CH:5]=[N:4][CH:3]=[C:2]([CH:10]2[CH2:12][CH2:11]2)[C:7]=1[Cl:8] |f:2.3.4|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
BrC=1C=NC=C(C1Cl)Br
Name
Quantity
0.17 g
Type
reactant
Smiles
C1(CC1)B(O)O
Name
cesium carbonate
Quantity
1.19 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
10 mL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
2 mL
Type
solvent
Smiles
O
Step Two
Name
Pd (dppf)2Cl2
Quantity
0.075 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
to stir at 100° C. for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mass was purged with nitrogen for 15 min
Duration
15 min
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through Mite bed
FILTRATION
Type
FILTRATION
Details
filter bed
WASH
Type
WASH
Details
was thoroughly washed with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
The collected organic parts were concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
to afford the crude compound, which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
BrC=1C=NC=C(C1Cl)C1CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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